

Synthesis of 1-Pentanol from 1-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Pentanol**

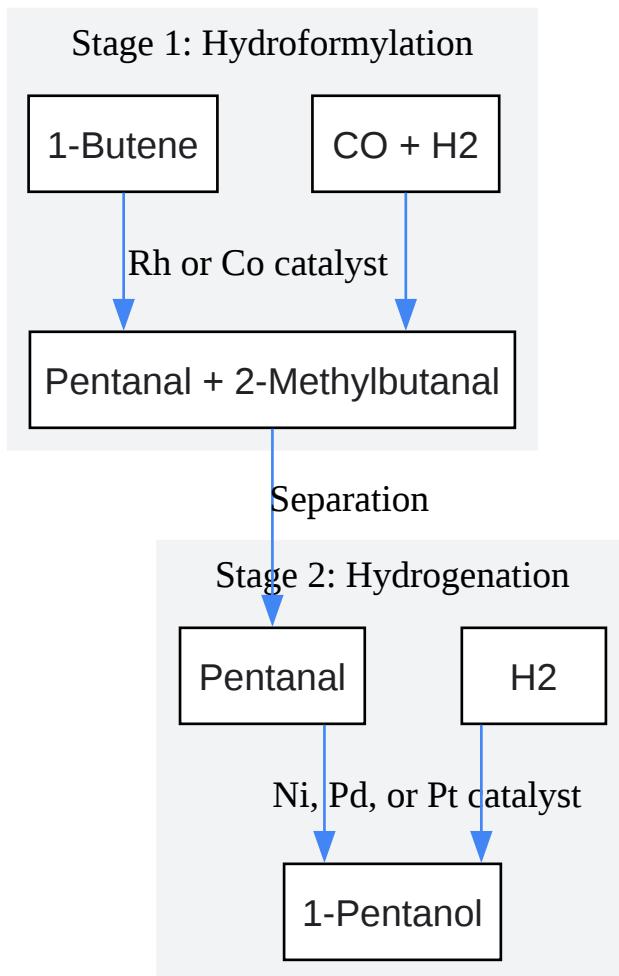
Cat. No.: **B3423595**

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **1-Pentanol** from 1-Butene

This technical guide provides a comprehensive overview of the primary synthetic routes for producing **1-pentanol** from 1-butene. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details two main methodologies: a two-step industrial process involving hydroformylation and subsequent hydrogenation, and the laboratory-scale hydroboration-oxidation reaction.

Introduction to Synthesis Routes


1-Pentanol, a primary alcohol with the formula $\text{CH}_3(\text{CH}_2)_4\text{OH}$, is a valuable solvent and a precursor in the synthesis of various compounds, including fragrances.^[1] The conversion of 1-butene, a readily available petrochemical feedstock, to **1-pentanol** can be achieved through two principal synthetic pathways. The first is an industrially significant two-step process involving hydroformylation to produce pentanal, which is then hydrogenated to **1-pentanol**.^[1] The second method, more common in laboratory settings, is the hydroboration-oxidation of 1-butene, which yields **1-pentanol** directly with high regioselectivity.

Method 1: Hydroformylation and Subsequent Hydrogenation

This industrial method, also known as the oxo process, is a cornerstone of large-scale alcohol production. It involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, followed by the reduction of the resulting aldehyde.

Overall Reaction Pathway

The conversion of 1-butene to **1-pentanol** via hydroformylation and hydrogenation is a two-stage process. The first stage is the formation of pentanal and its isomer, 2-methylbutanal, from 1-butene, carbon monoxide, and hydrogen. The second stage is the reduction of pentanal to **1-pentanol**.

[Click to download full resolution via product page](#)

Fig. 1: Overall workflow for the synthesis of **1-pentanol** from 1-butene via hydroformylation and hydrogenation.

Step 1: Hydroformylation of 1-Butene

The hydroformylation of 1-butene is typically catalyzed by rhodium or cobalt complexes.^{[2][3]} The reaction yields a mixture of linear (n-pentanal) and branched (2-methylbutanal) aldehydes.

[2][4] For the production of **1-pentanol**, reaction conditions are optimized to favor the formation of n-pentanal.

The following protocol is based on a study optimizing the hydroformylation of 1-butene to pentanal using a rhodium-based catalyst system.[5]

- Reactor Setup: A high-pressure autoclave reactor (e.g., WHF-0.5) is charged with the reaction solvent and catalyst system.
- Catalyst System: The catalyst system consists of $\text{Rh}(\text{C}_5\text{H}_7\text{O}_2)(\text{PPh}_3)_3(\text{CO})$ and triphenylphosphine (PPh_3) as a ligand.[5]
- Reaction Medium: 97% n-valeraldehyde is used as the reaction solvent.[5]
- Reagents: 1-butene is introduced into the reactor.
- Reaction Conditions: The reactor is pressurized with syngas (a mixture of CO and H₂) and heated. The reaction is carried out with stirring for a specified duration.
- Product Analysis: After the reaction, the products are analyzed to determine the conversion of 1-butene and the ratio of n-pentanal to its isomers.

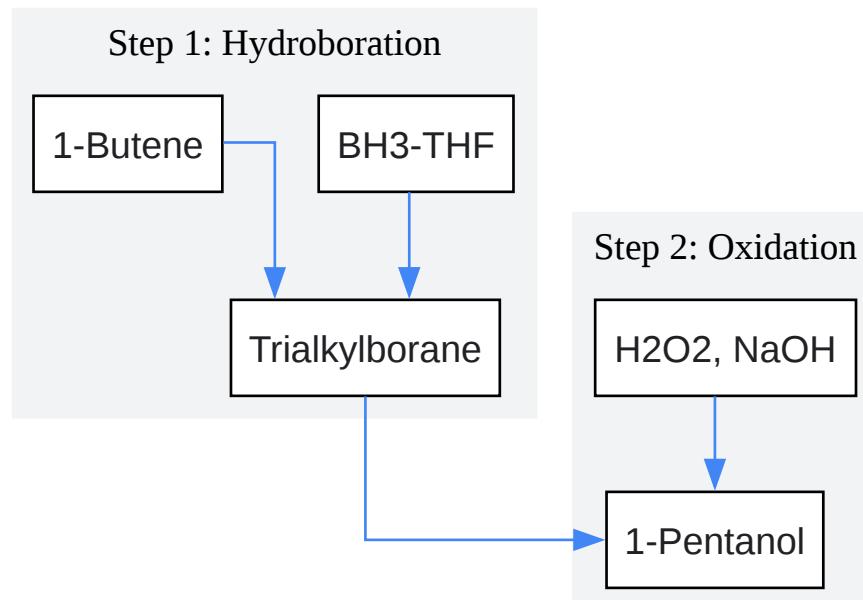
The following table summarizes the optimal conditions and results for the hydroformylation of 1-butene.[5]

Parameter	Value
Temperature	100°C
Pressure	2.5 MPa
Stirring Rate	200 r/min
Reaction Time	3.5 h
Solvent Amount	125 mL (25%)
Molar Ratio [PPh ₃]/[Rh]	600
1-Butene Amount	10 mL (0.2393 mol/L)
Catalyst Concentration	1.25 mmol/L
Results	
1-Butene Conversion	86.84%
n/iso Ratio (Pentanal/2-Methylbutanal)	10.98
Turnover Frequency	237.48 h ⁻¹

Step 2: Hydrogenation of Pentanal

The pentanal produced in the hydroformylation step is subsequently reduced to **1-pentanol**. This reduction is typically achieved through catalytic hydrogenation.

- Catalyst: The reduction of aldehydes to primary alcohols can be achieved using various reducing agents, with common catalysts being nickel, palladium, platinum, or rhodium.^{[6][7]}
- Reducing Agent: Hydrogen gas (H₂) is the typical reducing agent in catalytic hydrogenation.
^[6]
- Reaction Conditions: The pentanal is treated with H₂ in the presence of the chosen transition metal catalyst.^[6] The reaction conditions (temperature and pressure) are optimized for the specific catalyst used.


- Product Isolation: After the reaction is complete, the **1-pentanol** is separated from the catalyst and any remaining reactants.

Method 2: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.^[8] This means that the hydroxyl group is added to the less substituted carbon of the double bond, making it an ideal method for synthesizing **1-pentanol** from 1-butene.

Reaction Pathway

The hydroboration-oxidation of 1-butene involves the addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.

[Click to download full resolution via product page](#)

Fig. 2: Reaction pathway for the hydroboration-oxidation of 1-butene.

Experimental Protocol: Hydroboration-Oxidation of 1-Butene

The following is a general laboratory procedure for the hydroboration-oxidation of an alkene, adapted for 1-butene.[9]

- Reaction Setup: A dry reaction vial equipped with a magnetic stir bar is charged with a solution of 1-butene in an anhydrous ether solvent, such as tetrahydrofuran (THF).
- Hydroboration: A solution of borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$) is added slowly to the stirring solution of 1-butene. The slow addition helps ensure high regioselectivity.[9] The reaction is allowed to stir for an additional period to ensure the completion of the hydroboration step.
- Quenching Excess Borane: A small amount of acetone is added to quench any unreacted BH_3 .[9]
- Oxidation: An aqueous solution of sodium hydroxide (3 M) followed by hydrogen peroxide (30%) is carefully added to the reaction mixture.[9] The mixture is then gently heated (e.g., to around 60°C) for a short period.[9]
- Workup: After cooling to room temperature, the organic layer is separated. An extraction with a suitable organic solvent (e.g., diethyl ether) may be performed. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude **1-pentanol**.[9]
- Purification: The crude product can be further purified by distillation.

Comparison of Synthetic Routes

Feature	Hydroformylation & Hydrogenation	Hydroboration-Oxidation
Scale	Industrial, large-scale production[10]	Laboratory-scale synthesis[8]
Reagents	1-Butene, CO, H ₂ [10]	1-Butene, BH ₃ •THF, H ₂ O ₂ , NaOH[9]
Catalysts	Rhodium or Cobalt complexes[2][3]	No catalyst required for the main reaction steps[11]
Regioselectivity	Produces a mixture of linear and branched aldehydes, requiring optimization for high n/iso ratio[4][5]	High anti-Markovnikov selectivity, leading primarily to the terminal alcohol[8]
Byproducts	2-Methylbutanal and other isomers[2][4]	Minor amounts of the Markovnikov addition product (2-pentanol)
Conditions	High pressure and temperature[5][10]	Generally mild conditions[9]

Conclusion

The synthesis of **1-pentanol** from 1-butene is well-established, with distinct methodologies suited for different scales of production. The hydroformylation-hydrogenation route is the dominant industrial process, leveraging readily available feedstocks to produce large quantities of **1-pentanol**. For laboratory-scale synthesis where high regioselectivity to the terminal alcohol is paramount, the hydroboration-oxidation reaction offers a reliable and efficient alternative. The choice of method ultimately depends on the desired scale of production, required purity, and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the optimum conditions for highly active hydroformylation of 1-butene to produce pentanal [journal.buct.edu.cn]
- 6. homework.study.com [homework.study.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Hydroformylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Synthesis of 1-Pentanol from 1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3423595#synthesis-of-1-pentanol-from-1-butene\]](https://www.benchchem.com/product/b3423595#synthesis-of-1-pentanol-from-1-butene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com